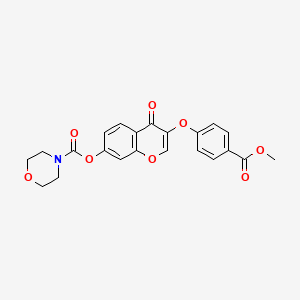

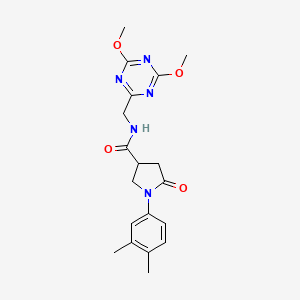

![molecular formula C16H15N3O4 B2831085 3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1105206-75-4](/img/structure/B2831085.png)

3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide, also known as DMXP, is a novel compound that has attracted significant attention in scientific research due to its potential pharmacological properties. DMXP is a benzamide derivative that has been synthesized through a multistep process involving several chemical reactions.

Applications De Recherche Scientifique

Synthesis Techniques and Computational Elucidation

- A method for synthesizing substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives is described. This includes using 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, aromatic aldehydes, 2-aminoquinoline, or 5-amino-3-methylisoxazole with catalytic p-toluenesulfonic acid or iodine. The product formation was investigated and supported by theoretical calculations (Guleli et al., 2019).

Novel Compounds Synthesis and Docking

- A range of novel pyridine and fused pyridine derivatives were prepared, starting from a hydrazinyl compound, leading to triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to molecular docking screenings, showing moderate to good binding energies, and exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Efficient Catalysis Methods

- Benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines were synthesized from reactions of orthoesters with o-substituted aminoaromatics and 2-amino-3-hydroxypyridine using Bi(III) salts under solvent-free conditions. This process is characterized by high conversion, short reaction times, and use of non-toxic catalysts (Mohammadpoor-Baltork et al., 2007).

Antibacterial Activity and Action Mechanism

- Various 1,3,4-oxadiazole thioether derivatives containing 3,4-dimethoxy-2-methylene pyridine were synthesized and assessed for their antibacterial activities. One of these compounds showed superior inhibitory effect against Xanthomonas oryzae pv. oryzae compared to commercial agents. The study included a proteomic analysis of the bacterial response to the compound (Song et al., 2017).

Propriétés

IUPAC Name |

3,4-dimethoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-9-4-6-11-14(19-23-16(11)17-9)18-15(20)10-5-7-12(21-2)13(8-10)22-3/h4-8H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIXUIPJEOGPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[({[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2831005.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine](/img/structure/B2831009.png)

![N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2831014.png)

![N-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2831017.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2831018.png)

![3-Methyl-N-(1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2831019.png)

![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)